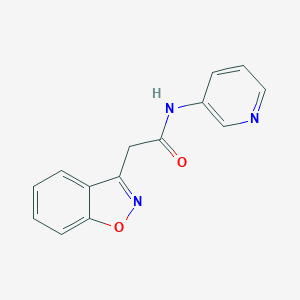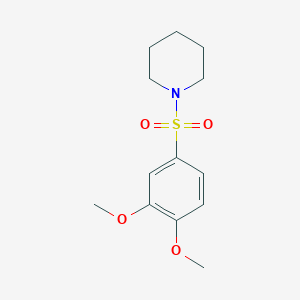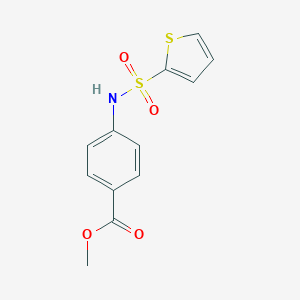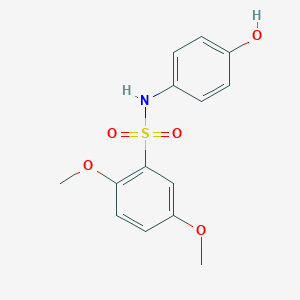
4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine (MNSM) is a chemical compound that belongs to the family of sulfonylmorpholines. It has been used as a research tool in various scientific studies due to its unique chemical properties. MNSM is a versatile molecule that can be synthesized using different methods, and it has been found to have various biochemical and physiological effects.
Mécanisme D'action
4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine is believed to exert its effects through the inhibition of carbonic anhydrase. This enzyme is involved in the reversible hydration of carbon dioxide, which is important for the regulation of acid-base balance in the body. By inhibiting carbonic anhydrase, 4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine can disrupt this process, leading to changes in pH and other physiological effects.
Biochemical and Physiological Effects
4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, including breast cancer and prostate cancer cells. 4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine has been shown to have anticonvulsant effects, which could make it a potential treatment for epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine in lab experiments is its high yield and purity when synthesized using the methods described above. Additionally, 4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine has been found to have a wide range of biochemical and physiological effects, making it a versatile research tool. However, one limitation of using 4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine is its potential toxicity, which could limit its use in certain experiments. Additionally, 4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine may not be suitable for experiments involving certain cell types or organisms.
Orientations Futures
There are several future directions for research involving 4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine. One potential area of research is the development of 4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine-based cancer therapies. Another area of research could involve the use of 4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine as a ligand in the synthesis of metal-organic frameworks with specific gas storage and separation properties. Additionally, further research could be done to elucidate the mechanism of action of 4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine and its effects on different cell types and organisms.
Méthodes De Synthèse
4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine can be synthesized using different methods, including the reaction of 6-methylnaphthalene-2-sulfonyl chloride with morpholine in the presence of a base. Another method involves the reaction of 2-amino-6-methylnaphthalene with chlorosulfonic acid, followed by the addition of morpholine. The yield of 4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine using these methods is typically high, and the purity can be improved using chromatography techniques.
Applications De Recherche Scientifique
4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine has been used in various scientific studies due to its unique chemical properties. It has been found to be a potent inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. 4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine has also been found to inhibit the growth of certain cancer cells, making it a potential candidate for cancer therapy. Additionally, 4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine has been used as a ligand in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
Propriétés
IUPAC Name |
4-(6-methylnaphthalen-2-yl)sulfonylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-12-2-3-14-11-15(5-4-13(14)10-12)20(17,18)16-6-8-19-9-7-16/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGRRJCFAASVGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B352272.png)

![Methyl 4-[(4-pyrazol-1-ylbenzoyl)amino]benzoate](/img/structure/B352278.png)

![3-[(2,5-dibromophenyl)sulfonylamino]benzoic Acid](/img/structure/B352329.png)
![(2S)-2-[(4-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid](/img/structure/B352330.png)


![4-chlorophenyl 3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanoate](/img/structure/B352404.png)


![1-[(2-Nitrophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B352411.png)
![N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide](/img/structure/B352413.png)
![N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B352416.png)